molecular formula C12H15NO3 B1603557 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid CAS No. 67117-22-0

1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid

Cat. No. B1603557
CAS RN: 67117-22-0
M. Wt: 221.25 g/mol
InChI Key: MHWPERVDOCXFFR-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid (BHPCA) is a compound of interest in scientific research due to its potential applications in various fields. BHPCA is a derivative of pyrrolidine, a heterocyclic compound with a five-membered ring structure, and is a member of the pyrrolidine family. It is a colorless, odorless, and water-soluble compound with a molecular weight of 224.3 g/mol. BHPCA has been the focus of scientific research due to its potential applications in drug discovery, biochemistry, and biotechnology.

Scientific Research Applications

Pyrrolidine compounds, such as “1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid”, are widely used in drug discovery . They serve as versatile scaffolds for creating novel biologically active compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

  • The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
  • The contribution to the stereochemistry of the molecule .
  • The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

In the field of medicinal chemistry, these compounds are synthesized either by constructing the ring from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by:

  • The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
  • The contribution to the stereochemistry of the molecule .
  • The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

In the field of medicinal chemistry, these compounds are synthesized either by constructing the ring from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by:

  • The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
  • The contribution to the stereochemistry of the molecule .
  • The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

In the field of medicinal chemistry, these compounds are synthesized either by constructing the ring from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

properties

IUPAC Name

1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(15)12(16)6-7-13(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWPERVDOCXFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606663
Record name 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid

CAS RN

67117-22-0
Record name 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
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1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
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